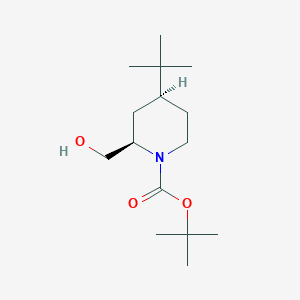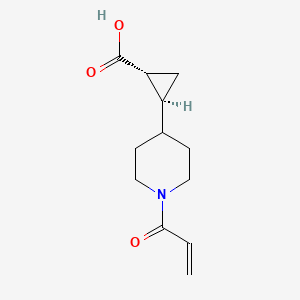
N-(2,1,3-benzothiadiazol-4-yl)-5-methylpyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,1,3-benzothiadiazol-4-yl)-5-methylpyrazine-2-carboxamide is a heterocyclic compound that combines the structural features of benzothiadiazole and pyrazine. This compound is of significant interest due to its potential applications in various scientific fields, including chemistry, biology, and materials science. The presence of both benzothiadiazole and pyrazine moieties imparts unique electronic and photophysical properties to the compound, making it a valuable candidate for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-5-methylpyrazine-2-carboxamide typically involves the following steps:
Formation of the Benzothiadiazole Moiety: The benzothiadiazole ring can be synthesized by the cyclization of 2-aminobenzenethiol with nitrous acid, followed by oxidation.
Formation of the Pyrazine Moiety: The pyrazine ring can be synthesized by the condensation of 2,3-diaminopyrazine with an appropriate carboxylic acid derivative.
Coupling Reaction: The final step involves the coupling of the benzothiadiazole and pyrazine moieties through an amide bond formation. This can be achieved by reacting 2,1,3-benzothiadiazol-4-ylamine with 5-methylpyrazine-2-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-5-methylpyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
N-(2,1,3-benzothiadiazol-4-yl)-5-methylpyrazine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic and photophysical properties.
Biology: It can be employed in the design of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Medicine: The compound’s unique structure makes it a candidate for drug discovery, particularly in the development of anticancer, antimicrobial, and antiviral agents.
Industry: In the field of materials science, it is used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.
作用机制
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-5-methylpyrazine-2-carboxamide depends on its specific application:
In Biological Systems: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The benzothiadiazole moiety can act as an electron acceptor, while the pyrazine ring can participate in hydrogen bonding and π-π interactions.
In Materials Science: The compound’s electronic properties, such as its ability to absorb and emit light, are influenced by the conjugation between the benzothiadiazole and pyrazine rings. This makes it suitable for use in optoelectronic devices.
相似化合物的比较
Similar Compounds
- N-(2,1,3-benzothiadiazol-4-yl)-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide
- N-(2,1,3-benzothiadiazol-4-yl)-4-(benzyloxy)benzamide
- N-(2,1,3-benzothiadiazol-4-yl)-3-methoxybenzamide
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-5-methylpyrazine-2-carboxamide is unique due to the combination of benzothiadiazole and pyrazine moieties, which imparts distinct electronic and photophysical properties. This makes it particularly valuable for applications in optoelectronics and materials science, where such properties are crucial.
属性
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5OS/c1-7-5-14-10(6-13-7)12(18)15-8-3-2-4-9-11(8)17-19-16-9/h2-6H,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLKPTRRPYXQNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2=CC=CC3=NSN=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(furan-2-yl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2871866.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-4-[BUTYL(METHYL)SULFAMOYL]-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE](/img/structure/B2871867.png)




![3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine](/img/structure/B2871875.png)


![2-methyl-N-[4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)phenyl]propanamide](/img/structure/B2871878.png)
![N-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2871879.png)
![2,4-Dimethyl 5-[2-(4-chlorobenzenesulfonyl)acetamido]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2871881.png)

